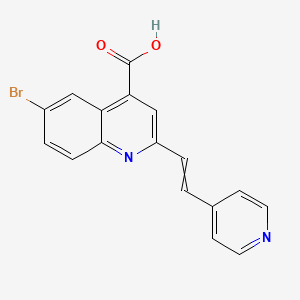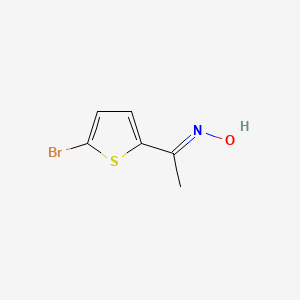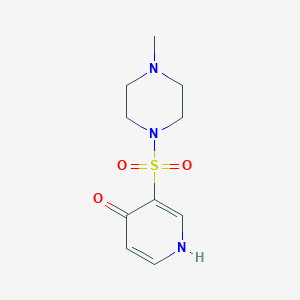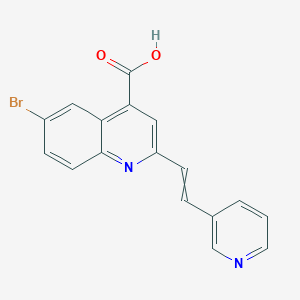![molecular formula C20H16BrNO2 B11822972 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C20H16BrNO2 and a molecular weight of 382.25 g/mol . This compound is characterized by the presence of a quinoline core substituted with a bromo group at the 6th position, an ethenyl group at the 2nd position, and a carboxylic acid group at the 4th position. The ethenyl group is further substituted with a 4-ethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Ethenylation: The addition of an ethenyl group at the 2nd position of the quinoline ring.
Substitution: The substitution of the ethenyl group with a 4-ethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce ethyl-substituted quinoline derivatives.
科学的研究の応用
6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with an ethoxy group instead of an ethyl group.
6-Bromo-2-[2-(4-trifluoromethoxyphenyl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a trifluoromethoxy group instead of an ethyl group.
Uniqueness
The uniqueness of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenyl group may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C20H16BrNO2 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC名 |
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24) |
InChIキー |
XINMJXBWMGGONL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)


![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)



